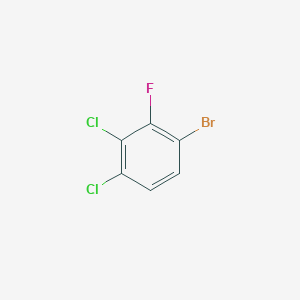

1-Bromo-3,4-dichloro-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,4-dichloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUTCXBRJGSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290144 | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-29-9 | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3,4 Dichloro 2 Fluorobenzene and Analogous Polyhalogenated Systems

Regioselective Halogenation Strategies

Direct halogenation of an aromatic ring is a fundamental approach for introducing halogen substituents. The success of this strategy hinges on controlling the position of the incoming halogen, which is dictated by the electronic and steric effects of the substituents already present on the ring.

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene (B151609) ring. nih.gov The reaction typically involves molecular bromine (Br₂) or a milder bromine source like N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. libretexts.orglibretexts.org

For a substrate like 1,2-dichloro-3-fluorobenzene, the regiochemical outcome of bromination is governed by the directing effects of the existing halogens. All halogens are deactivating groups but are ortho-, para-directors. The incoming electrophile will be directed to positions that are ortho or para to the existing halogens. In this specific case, the positions are sterically hindered, and the electronic deactivation of the ring by three halogen atoms makes the reaction challenging, often requiring forcing conditions.

The regioselectivity can be enhanced through the choice of catalyst and reaction conditions. For instance, zeolite catalysts have been shown to induce high para-selectivity in the bromination of substrates like fluorobenzene (B45895). google.com

Table 1: Comparison of Brominating Agents for Aromatic Systems

| Reagent | Catalyst | Typical Conditions | Selectivity Profile |

|---|---|---|---|

| Br₂ | FeBr₃ | 25-50°C, Dichloromethane (B109758) | Standard ortho/para mix, can be aggressive |

| NBS | Silica (B1680970) Gel / H₂SO₄ | 0-25°C, Acetonitrile (B52724) | Generally milder, often high regioselectivity |

| NBS | Zeolite | 30-70°C, Liquid Phase | High para-selectivity |

This table presents generalized data for electrophilic aromatic bromination reactions.

Introducing chlorine via electrophilic substitution follows a similar mechanism to bromination, typically employing chlorine gas (Cl₂) and a Lewis acid like FeCl₃ or AlCl₃. For fluorination, direct reaction with fluorine gas (F₂) is extremely hazardous and difficult to control. Therefore, electrophilic fluorination is more commonly achieved using specialized reagents like N-fluorobenzenesulfonimide (NFSI). nih.gov

Diazotization and Sandmeyer-Type Approaches for Aryl Halide Synthesis

The Sandmeyer reaction is one of the most versatile and reliable methods for introducing halogens onto an aromatic ring, particularly when direct electrophilic substitution is not feasible or lacks the required regioselectivity. wikipedia.orgnih.gov This two-step process begins with the conversion of a primary aromatic amine (aniline) into a diazonium salt. libretexts.org This is achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HBr or H₂SO₄ at low temperatures (0–5°C). libretexts.org

The resulting diazonium salt (Ar-N₂⁺) is a superb intermediate because the dinitrogen group (N₂) is an excellent leaving group. In the second step, the diazonium salt is treated with a copper(I) halide salt (CuX, where X = Cl, Br). wikipedia.org The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a halogen from the copper(II) species to yield the final aryl halide. wikipedia.orgnumberanalytics.com

The synthesis of 1-Bromo-3,4-dichloro-2-fluorobenzene via this route would logically start from 3,4-dichloro-2-fluoroaniline (B1304072) . A plausible synthetic sequence is outlined below:

Precursor Synthesis : 3,4-dichloro-2-fluoroaniline can be prepared from a corresponding nitroaromatic compound, such as 1,2-dichloro-3-fluoro-4-nitrobenzene, via reduction of the nitro group. Catalytic hydrogenation is a common method for this transformation. wikipedia.org

Diazotization : The 3,4-dichloro-2-fluoroaniline is treated with NaNO₂ in the presence of a strong acid like HBr at 0-5°C to form the corresponding diazonium salt.

Sandmeyer Reaction : The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr) to replace the diazonium group with bromine, yielding the target compound.

A patent for the synthesis of the similar compound 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) from 3,5-dichloro-4-fluoroaniline (B1294558) confirms the industrial viability of this approach. google.com

Table 2: Typical Conditions for a Sandmeyer Bromination Reaction

| Step | Reagents | Temperature | Key Considerations |

|---|---|---|---|

| Diazotization | Aryl Amine, NaNO₂, HBr (aq) | 0–5 °C | Strict temperature control is crucial to prevent premature decomposition of the unstable diazonium salt. |

This table outlines generalized conditions for the Sandmeyer reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Benzene Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing halogens, particularly fluoride (B91410) and chloride, onto a highly electron-deficient aromatic ring. youtube.com Unlike electrophilic substitution, this mechanism involves the attack of a nucleophile (e.g., F⁻, Cl⁻) on the aromatic ring, displacing a leaving group (often another halide or a nitro group).

The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. bath.ac.uk

In the context of polyhalogenated benzenes, one halogen can serve as a leaving group while others act as activating groups. The general order of leaving group ability is F > Cl > Br > I. However, the C-F bond is very strong, making fluoride a poor leaving group in many cases. The reaction is most efficient when a nitro group is being displaced or when the ring is heavily substituted with multiple halogens. For example, hexafluorobenzene (B1203771) can undergo substitution with various nucleophiles. While not a primary route to this compound, SNAr is a key strategy in the synthesis of many other fluorinated and chlorinated aromatic systems.

Optimization of Reaction Conditions for Polyhalogenated Arenes

Achieving high yields and purity in the synthesis of polyhalogenated arenes requires careful optimization of reaction conditions. Key parameters include temperature, solvent, catalyst choice, and reaction time.

For Sandmeyer reactions , optimization focuses on:

Catalyst : The choice and amount of the copper(I) salt can significantly affect yield. While CuBr is standard for bromination, using a mixture of Cu(I) and Cu(II) salts or adding ligands can sometimes improve outcomes. wikipedia.org

Acid : The choice and concentration of the acid used for diazotization can impact the stability of the diazonium salt. Using 40% hydrobromic acid for both diazotization and the subsequent Sandmeyer step has been reported to yield good results. orgsyn.org

Temperature : Maintaining a low temperature during diazotization is critical, but the subsequent substitution step often requires heating to drive the reaction to completion. google.com

Solvent : Polar solvents like water or acetonitrile are often used to stabilize the ionic intermediates involved in the reaction. nih.govnumberanalytics.com

For electrophilic halogenations , optimization involves:

Catalyst : The activity of Lewis acid catalysts can be tuned. Zeolites can be used to control regioselectivity, particularly to favor para-substitution. google.com

Solvent : Solvent choice can influence the reactivity of the electrophile. Less polar solvents like dichloromethane or carbon tetrachloride are common.

Temperature : Lower temperatures can increase selectivity and reduce the formation of polyhalogenated byproducts. nih.gov

Table 3: Impact of Reaction Parameters on Yield in an Analogous Sandmeyer Reaction

| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Rationale |

|---|---|---|---|---|---|

| Temperature (Diazotization) | 0 °C | 85% | 15 °C | 50% | Higher temperatures lead to decomposition of the diazonium salt. |

| Catalyst (Substitution) | CuBr (1.1 eq) | 85% | FeBr₃ (1.1 eq) | <10% | Copper(I) is essential for the single-electron transfer mechanism of the Sandmeyer reaction. |

| Solvent (Substitution) | Acetonitrile | 82% | Toluene | 65% | Polar solvents stabilize the ionic intermediates and catalyst complexes. |

This table is illustrative, based on general principles and reported outcomes for analogous Sandmeyer reactions. numberanalytics.comorgsyn.org

Emerging Synthetic Routes for Structurally Complex Fluorobenzenes

The field of C-F bond formation is continually evolving, with new methods emerging that offer milder conditions and novel reactivity for synthesizing complex fluorobenzenes. These advanced techniques often provide alternatives to traditional methods like the Sandmeyer or SNAr reactions.

One significant area of development is late-stage fluorination . This strategy focuses on introducing fluorine atoms at the final stages of a synthesis, which is particularly valuable in medicinal chemistry. Methods developed by researchers like Ritter and others involve the use of organometallic complexes, such as those based on palladium(IV) or nickel, to deliver a fluoride nucleophile to an aryl precursor. These reactions can proceed under relatively mild conditions and tolerate a wide range of functional groups.

Photoredox catalysis has also emerged as a powerful tool for forming C-C and C-heteroatom bonds. In this approach, a photocatalyst absorbs light to initiate a single-electron transfer process, generating radical intermediates under mild conditions. This has been applied to the trifluoromethylation of arenes and could be adapted for other halogenations, offering a distinct mechanistic pathway compared to classical polar reactions. nih.gov

Finally, synthetic biology presents a novel frontier. Researchers have engineered biosynthetic pathways, such as those involving polyketide synthases, to incorporate fluorinated building blocks into natural product scaffolds. While not yet applied to simple halobenzenes, this approach highlights the potential for creating structurally complex fluorinated molecules through biocatalysis.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dichloro-3-fluorobenzene |

| N-bromosuccinimide (NBS) |

| Iron(III) bromide |

| Fluorobenzene |

| Chlorine |

| Iron(III) chloride |

| Aluminum chloride |

| N-fluorobenzenesulfonimide (NFSI) |

| n-butyllithium |

| 3,4-dichloro-2-fluoroaniline |

| 1,2-dichloro-3-fluoro-4-nitrobenzene |

| Sodium nitrite |

| Hydrobromic acid |

| Sulfuric acid |

| Copper(I) bromide |

| 5-bromo-1,3-dichloro-2-fluorobenzene |

| 3,5-dichloro-4-fluoroaniline |

| Acetonitrile |

| Toluene |

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 3,4 Dichloro 2 Fluorobenzene

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. uomustansiriyah.edu.iqmasterorganicchemistry.com The presence of multiple halogen substituents on 1-bromo-3,4-dichloro-2-fluorobenzene significantly influences both the rate and regioselectivity of these reactions.

The critical aspect is determining the regioselectivity of the electrophilic attack on the two available positions: C5 and C6. The directing effect of each halogen must be considered:

Fluorine (at C2): Directs ortho (to C1-Br and C3-Cl) and para (to C5).

Chlorine (at C3): Directs ortho (to C2-F and C4-Cl) and para (to C6).

Chlorine (at C4): Directs ortho (to C3-Cl and C5) and para (to C1-Br).

Bromine (at C1): Directs ortho (to C2-F and C6) and para (to C4-Cl).

To predict the outcome, the cumulative influence of these directing effects must be assessed. The directing effects of the substituents can either reinforce or oppose each other. wou.edu

Attack at C5: This position is para to the fluorine at C2 and ortho to the chlorine at C4. Both of these are directing influences that favor substitution at C5.

Attack at C6: This position is para to the chlorine at C3 and ortho to the bromine at C1. These effects also favor substitution at this position.

While all halogens are ortho, para-directors, their activating/deactivating strengths vary slightly. The resonance effect, which is responsible for ortho, para-direction, is strongest for fluorine and decreases down the group. Conversely, the deactivating inductive effect is also strongest for fluorine. The interplay of these effects makes a definitive prediction challenging without experimental data. However, considering the powerful para-directing nature of fluorine, electrophilic attack at C5 is a highly probable outcome. Steric hindrance may also play a role, potentially favoring attack at the less hindered position.

| Position of Attack | Directing Halogen(s) and their Positional Relationship | Predicted Favorability |

|---|---|---|

| C5 | Para to C2-Fluorine, Ortho to C4-Chlorine | Favorable |

| C6 | Para to C3-Chlorine, Ortho to C1-Bromine | Favorable |

The generally accepted mechanism for EAS involves a two-step process. uomustansiriyah.edu.iq The first step, which is rate-determining, involves the attack of the electrophile (E⁺) on the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion, or Wheland intermediate. nih.govwikipedia.orgchemeurope.com The aromaticity of the ring is temporarily lost in this step. In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product.

For this compound, the stability of the possible arenium ion intermediates resulting from attack at C5 and C6 will determine the major product. The positive charge in the arenium ion is delocalized across the ring, primarily at the positions ortho and para to the site of attack. The halogen substituents influence the stability of this intermediate. While their inductive effect destabilizes the positive charge, their resonance effect can help to delocalize and stabilize it, particularly when the positive charge is on the carbon atom to which the halogen is attached. libretexts.org

Arenium Ion from C5 Attack: The positive charge will be delocalized over C1, C3, and the carbon para to the attack site (which is C2). The fluorine at C2 can participate in resonance stabilization of the arenium ion.

Arenium Ion from C6 Attack: The positive charge will be delocalized over C2, C4, and the carbon para to the attack site (which is C3). Both chlorine atoms can participate in resonance stabilization.

The superior resonance-donating ability of fluorine compared to chlorine would suggest that the transition state leading to the arenium ion from attack at C5 is more stabilized, thus making this the kinetically favored pathway. However, some studies have challenged the universal obligatory nature of arenium ion intermediates, suggesting that some EAS reactions may proceed via concerted one-stage routes, particularly in nonpolar solvents. nih.govresearchgate.net

Nucleophilic Aromatic Substitution Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, especially those bearing electron-withdrawing groups. masterorganicchemistry.com The four halogen atoms in this compound are all strongly electron-withdrawing by induction, which activates the ring for nucleophilic attack by making it more electrophilic.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. chemistrysteps.comlibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

A crucial aspect of SNAr reactions is the relative leaving group ability of the halogens. Contrary to SN1 and SN2 reactions, the typical order of reactivity for halogens in activated SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.govnumberanalytics.com This "element effect" arises because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy for the first step. chemistrysteps.comstackexchange.com

Given this reactivity trend, it is predicted that a nucleophile would preferentially displace the fluorine atom at the C2 position of this compound. Displacement of the chlorine or bromine atoms would be significantly slower.

| Position | Halogen | Relative SNAr Reactivity | Reason |

|---|---|---|---|

| C2 | Fluorine | Highest | High electronegativity stabilizes the Meisenheimer intermediate. |

| C3, C4 | Chlorine | Intermediate | Less effective at stabilizing the intermediate compared to fluorine. |

| C1 | Bromine | Intermediate to Low | Similar reactivity to chlorine in SNAr. |

The reactivity of polyhalogenated benzenes in SNAr reactions is governed by a combination of electronic and steric factors. researchgate.netrsc.org

Electronic Effects: All four halogens in this compound are electron-withdrawing groups. Their collective inductive effect reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation is essential for the SNAr mechanism to proceed. The stabilization of the anionic Meisenheimer complex is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. masterorganicchemistry.com In this molecule, attack at any of the halogen-bearing carbons benefits from the electron-withdrawing nature of the other halogens.

Steric Effects: Steric hindrance can influence the rate of nucleophilic attack. researchgate.netrsc.org In this compound, the C2 position (bearing the fluorine) is flanked by a bromine atom at C1 and a chlorine atom at C3. Similarly, the other halogenated carbons are also sterically encumbered. A bulky nucleophile might face significant steric repulsion when approaching any of the carbon atoms, potentially slowing the reaction rate compared to a less substituted haloarene. The relative importance of steric versus electronic effects would depend on the specific nucleophile used. For smaller nucleophiles, the electronic effect favoring the displacement of fluorine is expected to dominate.

Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgeie.gr The general mechanism for palladium-catalyzed reactions, such as the Suzuki or Heck reaction, typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The crucial first step, oxidative addition, involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the identity of the halogen, following the general reactivity trend: I > Br > Cl >> F. nih.gov This order is based on the carbon-halogen bond dissociation energies, with the weaker C-I and C-Br bonds reacting much faster than the stronger C-Cl and C-F bonds.

In the case of this compound, the significant difference in reactivity between the C-Br, C-Cl, and C-F bonds allows for highly selective cross-coupling reactions. The C-Br bond at the C1 position is by far the most susceptible to oxidative addition by a palladium or other transition metal catalyst. Therefore, metal-catalyzed cross-coupling reactions are expected to occur exclusively at the C1 position, leaving the C-Cl and C-F bonds intact. nih.gov This chemoselectivity is a major advantage in the synthesis of complex molecules, as it allows for the sequential functionalization of the aromatic ring. For instance, after a Suzuki coupling at the C-Br bond, the C-Cl bonds could potentially be functionalized under more forcing reaction conditions. The C-F bond is generally the most inert to these types of cross-coupling reactions. mdpi.comnih.gov

| Position | Bond | Relative Reactivity in Oxidative Addition | Predicted Outcome |

|---|---|---|---|

| C1 | C-Br | Highest | Exclusive site of cross-coupling under standard conditions. |

| C3, C4 | C-Cl | Low | Unreactive under conditions selective for C-Br. |

| C2 | C-F | Very Low | Generally inert to cross-coupling. |

Mechanistic Insights into Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov For a substrate such as this compound, the reaction offers a pathway to selectively form a biaryl structure.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: nih.gov

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The reactivity of carbon-halogen bonds in this step typically follows the order C-I > C-Br > C-Cl >> C-F. Consequently, in this compound, the oxidative addition is expected to occur selectively at the C-Br bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

Research on various fluorohalobenzenes has demonstrated that palladium-catalyzed cross-coupling reactions can be highly efficient and regioselective. researchgate.netugr.es The electronic effects of the fluorine and chlorine substituents on this compound influence the reactivity of the C-Br bond, though it remains the most labile site for oxidative addition.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Reagents/Conditions | Role in the Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acids (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | Phosphines (e.g., PPh₃, PCy₃) | Stabilizes and activates the catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Dissolves reactants and facilitates the reaction |

Investigation of Other Transition Metal-Mediated Coupling Protocols

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for a variety of other transition metal-catalyzed cross-coupling reactions. eie.grnih.gov The principles of selective C-Br bond activation generally apply to these transformations as well.

Heck Reaction: This reaction couples the aryl halide with an alkene. The mechanism involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: An organozinc reagent is coupled with the aryl halide, catalyzed by a palladium or nickel complex. nih.gov Organozinc reagents are known for their high reactivity and functional group tolerance.

Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent, catalyzed by palladium.

Kumada Coupling: A Grignard reagent is coupled with the aryl halide, often catalyzed by nickel or palladium complexes.

In all these cases, the initial and often rate-determining step is the oxidative addition into the C-Br bond of this compound. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields of the desired coupled product. eie.gr

Table 2: Overview of Transition Metal-Mediated Coupling Reactions

| Reaction Name | Nucleophilic Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck | Alkene | Palladium | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C(sp²)-C(sp) |

| Negishi | Organozinc Reagent | Palladium/Nickel | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille | Organostannane Reagent | Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Kumada | Grignard Reagent | Palladium/Nickel | C(sp²)-C(sp²), C(sp²)-C(sp³) |

Radical and Organometallic Reaction Pathways

Generation and Trapping of Aryne Intermediates from Polyhalogenated Benzenes

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. wiley-vch.demanchester.ac.uk Polyhalogenated benzenes are common precursors for aryne generation. Treatment of a halogenated aryl compound with a strong base can lead to deprotonation followed by elimination of a halide to form the aryne. tcichemicals.com

For this compound, there are two hydrogen atoms, at positions 5 and 6. The acidity of these protons is enhanced by the inductive effect of the adjacent halogen atoms. The fluorine atom at position 2 is particularly effective at acidifying the proton at position 6. Deprotonation at C-6 by a strong base like lithium diisopropylamide (LDA) would generate a carbanion. Subsequent elimination of the adjacent chlorine atom at C-1 is sterically hindered. A more likely pathway involves deprotonation at C-5, which is ortho to a chlorine atom. Elimination of this chlorine at C-4 would generate 3-bromo-5-chloro-2-fluorobenzyne . Alternatively, elimination of the bromine at C-1 is less likely due to the C-Br bond being further away.

Once generated, these electrophilic aryne intermediates can be trapped by various nucleophiles or dienes in cycloaddition reactions, leading to the formation of complex, functionalized aromatic products. wiley-vch.de

Formation and Reactivity of Grignard Reagents from Aryl Bromides

Grignard reagents are organomagnesium compounds formed by the reaction of an organic halide with magnesium metal. byjus.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. Similar to palladium-catalyzed couplings, the reactivity order is C-I > C-Br > C-Cl. Therefore, for this compound, the reaction with magnesium is expected to occur selectively at the C-Br bond to form (3,4-dichloro-2-fluorophenyl)magnesium bromide . adichemistry.com

The formation of Grignard reagents must be carried out under strictly anhydrous conditions, as they are highly reactive towards protic solvents like water. libretexts.org Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. adichemistry.com

The resulting Grignard reagent is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, including:

Carbonyl compounds (aldehydes, ketones, esters): To form alcohols. byjus.com

Carbon dioxide: To form carboxylic acids after acidic workup. wisc.edu

Epoxides: To form β-hydroxy compounds.

This reactivity makes the Grignard reagent derived from this compound a valuable intermediate for introducing a variety of functional groups at the C-1 position of the aromatic ring.

Table 3: Formation and Reaction of a Grignard Reagent

| Step | Reagents and Conditions | Description |

|---|---|---|

| Formation | This compound, Mg turnings, anhydrous ether (e.g., THF, Et₂O) | Oxidative insertion of Mg into the C-Br bond. |

| Reaction with CO₂ | (3,4-dichloro-2-fluorophenyl)magnesium bromide, then CO₂(s), followed by H₃O⁺ | Nucleophilic attack on carbon dioxide to form a carboxylate, which is protonated to yield 3,4-dichloro-2-fluorobenzoic acid. |

| Reaction with Acetone (B3395972) | (3,4-dichloro-2-fluorophenyl)magnesium bromide, then acetone, followed by H₃O⁺ | Nucleophilic attack on the carbonyl carbon of acetone to form a tertiary alcohol. |

Oxidation and Reduction Mechanisms of Halogenated Aromatics

The aromatic ring of halogenated benzenes is generally resistant to oxidation under standard conditions due to its electronic stability. Oxidation reactions typically target alkyl side chains attached to the ring, a reaction that is not applicable to this compound itself. libretexts.org Strong oxidizing agents under harsh conditions can lead to degradation of the aromatic ring.

Reduction of halogenated aromatics can proceed via several mechanisms:

Catalytic Hydrogenation: This process, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source, can lead to hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. The ease of reduction generally follows the trend C-I > C-Br > C-Cl > C-F. Thus, it is possible to selectively reduce the C-Br bond of this compound, although this may require careful selection of the catalyst and reaction conditions to avoid reduction of the C-Cl bonds.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) (Birch reduction) can reduce the aromatic ring itself to a non-aromatic cyclohexadiene. However, electron-withdrawing groups, such as halogens, can make the ring less susceptible to this type of reduction.

Hydride Transfer: Reagents like lithium aluminum hydride (LiAlH₄) are generally not reactive enough to reduce aryl halides.

An important aspect of the reduction of halogenated aromatics is its application in environmental remediation, where reductive dehalogenation is a key process in the breakdown of persistent organic pollutants. The mechanisms often involve single-electron transfer processes, leading to the formation of radical anions which then fragment to expel a halide ion. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 3,4 Dichloro 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-bromo-3,4-dichloro-2-fluorobenzene, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would provide unambiguous structural confirmation.

The 1H NMR spectrum of this compound is expected to show two signals in the aromatic region, typically between 6.5 and 8.0 ppm. msu.edu These signals correspond to the two chemically non-equivalent hydrogen atoms on the benzene (B151609) ring, H-5 and H-6.

Chemical Shifts : The exact chemical shifts are influenced by the electronic effects of the four halogen substituents. Halogens are electronegative and deshield nearby protons, shifting their signals downfield. libretexts.org The fluorine atom, being the most electronegative, along with the adjacent chlorine and bromine atoms, will exert a significant deshielding effect. The proton at the H-5 position is flanked by two chlorine atoms, while the H-6 proton is adjacent to a bromine atom. This difference in environment will result in distinct chemical shifts.

Splitting Patterns (Coupling) : The two aromatic protons (H-5 and H-6) are ortho to each other, meaning they are on adjacent carbons. This arrangement will lead to spin-spin coupling, and the signals for H-5 and H-6 are expected to appear as a pair of doublets. The magnitude of the ortho coupling constant (3JHH) in benzene rings is typically in the range of 7-10 Hz. Furthermore, each proton will also couple to the fluorine atom at position 2. This will result in additional splitting:

The signal for H-6 will be split by the ortho fluorine (3JHF), which is typically 6-10 Hz.

The signal for H-5 will be split by the meta fluorine (4JHF), which is a smaller coupling, usually 2-5 Hz.

Consequently, the spectrum would likely display a doublet of doublets for H-6 and a more complex multiplet (potentially a doublet of doublets) for H-5.

| Proton | Predicted Chemical Shift (ppm) | Expected Splitting Pattern | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-5 | ~7.4 - 7.8 | Doublet of doublets (dd) | 3JH6-H5 ≈ 8-9 Hz; 4JF2-H5 ≈ 2-5 Hz |

| H-6 | ~7.6 - 8.0 | Doublet of doublets (dd) | 3JH5-H6 ≈ 8-9 Hz; 3JF2-H6 ≈ 6-10 Hz |

The proton-decoupled 13C NMR spectrum will display six distinct signals, one for each unique carbon atom in the aromatic ring. The chemical shifts of these carbons are significantly influenced by the attached halogen atoms.

Chemical Shifts : Aromatic carbons typically resonate between 110 and 160 ppm. msu.edu The carbons directly bonded to the halogens (C1-C4) will show the most pronounced shifts.

C-F Bond : The carbon atom bonded to fluorine (C-2) will exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (1JCF), which is typically very large (240-260 Hz).

C-Cl Bonds : The carbons attached to chlorine (C-3 and C-4) will be deshielded, though less so than the fluorine-bearing carbon. researchgate.net

C-Br Bond : The carbon bonded to bromine (C-1) will also be shifted, but the "heavy atom effect" of bromine can sometimes lead to a less downfield shift compared to chlorine. rsc.org

C-H Bonds : The protonated carbons (C-5 and C-6) will also show distinct signals, influenced by the neighboring halogen atoms. They will also exhibit smaller couplings to the fluorine atom (2JCF and 3JCF).

| Carbon | Predicted Chemical Shift (ppm) | Expected Splitting due to Fluorine | Expected Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (C-Br) | ~115 - 125 | Doublet (d) | 2JCF ≈ 20-30 Hz |

| C-2 (C-F) | ~155 - 165 | Doublet (d) | 1JCF ≈ 240-260 Hz |

| C-3 (C-Cl) | ~125 - 135 | Doublet (d) | 2JCF ≈ 15-25 Hz |

| C-4 (C-Cl) | ~130 - 140 | Doublet (d) | 3JCF ≈ 3-7 Hz |

| C-5 (C-H) | ~128 - 138 | Doublet (d) | 4JCF ≈ 1-4 Hz |

| C-6 (C-H) | ~130 - 140 | Doublet (d) | 3JCF ≈ 5-10 Hz |

19F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org For this compound, the spectrum would show a single signal for the one fluorine environment.

Chemical Shift : The chemical shift for an aryl fluoride (B91410) is typically in the range of -100 to -140 ppm (relative to CFCl3). colorado.edualfa-chemistry.com The presence of multiple ortho and meta halogen substituents would influence the precise shift.

Splitting Pattern : The 19F signal would be split by the neighboring protons. It will couple to the ortho proton H-6 (3JFH, ~6-10 Hz) and the meta proton H-5 (4JFH, ~2-5 Hz). This would result in the 19F signal appearing as a doublet of doublets.

To definitively assign each signal and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. columbia.edulibretexts.org For this compound, an HSQC spectrum would show two cross-peaks, connecting the 1H signal of H-5 to the 13C signal of C-5, and the 1H signal of H-6 to the 13C signal of C-6. This would confirm the assignments of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (2JCH and 3JCH). columbia.edulibretexts.org This is crucial for assigning the quaternary (non-protonated) carbons. For example:

H-5 would show correlations to C-1, C-3, and C-4.

H-6 would show correlations to C-1, C-2, and C-4. These correlations would allow for the unambiguous assignment of all six carbon atoms in the ring, confirming the 1-bromo-3,4-dichloro-2-fluoro substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be characterized by vibrations of the benzene ring and the carbon-halogen bonds.

Aromatic C-H Stretching : A weak to medium band is expected above 3000 cm-1 (typically 3050-3100 cm-1), which is characteristic of C-H bonds on an aromatic ring. orgchemboulder.com

Aromatic C=C Stretching : The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands, typically in the 1450-1600 cm-1 region. libretexts.orglibretexts.org One or two distinct peaks are expected around 1580 cm-1 and 1470 cm-1.

C-H Out-of-Plane Bending (OOP) : Strong absorptions in the 900-675 cm-1 region are due to C-H out-of-plane bending vibrations. orgchemboulder.com The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,4-tetrasubstituted ring with two adjacent hydrogens, a strong band is expected in the 800-850 cm-1 region.

Carbon-Halogen Stretching : The vibrations of the carbon-halogen bonds occur in the fingerprint region of the IR spectrum.

C-F Stretch : A strong absorption band is expected in the 1200-1300 cm-1 range.

C-Cl Stretch : Strong bands for C-Cl stretching are typically found between 600-800 cm-1. mdpi.com

C-Br Stretch : The C-Br stretching vibration occurs at a lower frequency due to the heavier mass of bromine, typically in the 500-650 cm-1 range. spectroscopyonline.com

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, especially the symmetric "ring breathing" mode (around 1000 cm-1), are often strong in Raman spectra. mdpi.comresearchgate.net The C-halogen stretches would also be observable.

| Vibrational Mode | Expected Frequency Range (cm-1) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Weak - Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong | Strong |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-H Out-of-Plane Bend | 800 - 850 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Strong | Medium |

Conformational Analysis via Vibrational Signatures

For molecules with rotation around single bonds, different spatial arrangements of atoms, or conformers, can exist. In substituted ethanes, for instance, the staggered conformations are more stable than the eclipsed ones. When bulky substituents are present, the anti-conformation, where the substituents are furthest apart, is generally favored over the gauche conformation due to reduced steric hindrance.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing these conformational isomers. Each conformer possesses a unique set of vibrational modes, leading to distinct signatures in the vibrational spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies of different conformers. nih.gov By comparing the calculated spectra with experimental data, it is possible to identify the presence and relative abundance of each conformer.

Table 1: Predicted Vibrational Frequencies for Hypothetical Conformers of this compound

| Vibrational Mode | Conformer A (Planar) Frequency (cm⁻¹) | Conformer B (Non-planar) Frequency (cm⁻¹) |

| C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C-C Ring Stretch | 1600 - 1400 | 1595 - 1395 |

| C-F Stretch | ~1250 | ~1240 |

| C-Cl Stretch | 800 - 600 | 790 - 590 |

| C-Br Stretch | 600 - 500 | 590 - 490 |

Note: This table presents hypothetical data based on general frequency ranges for similar compounds and is intended for illustrative purposes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₂BrCl₂F), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br).

The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a characteristic isotopic cluster in the mass spectrum. The accurate mass measurement of the monoisotopic peak and the relative abundances of the isotopic peaks in HRMS data can unequivocally confirm the elemental composition of the compound.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | Mass (Da) | Relative Abundance (%) |

| C₆H₂⁷⁹Br³⁵Cl₂¹⁹F | 249.8409 | 75.8 |

| C₆H₂⁸¹Br³⁵Cl₂¹⁹F | 251.8389 | 74.4 |

| C₆H₂⁷⁹Br³⁵Cl³⁷Cl¹⁹F | 251.8379 | 49.9 |

| C₆H₂⁸¹Br³⁵Cl³⁷Cl¹⁹F | 253.8359 | 49.0 |

| C₆H₂⁷⁹Br³⁷Cl₂¹⁹F | 253.8349 | 8.3 |

| C₆H₂⁸¹Br³⁷Cl₂¹⁹F | 255.8329 | 8.2 |

Note: This table presents calculated theoretical data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In GC-MS analysis of this compound, the compound would be separated from other components of a mixture based on its boiling point and interaction with the GC column's stationary phase. The retention time in the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions. nih.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show the molecular ion peak cluster and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation. Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and the cleavage of the benzene ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While this compound is amenable to GC-MS, liquid chromatography-mass spectrometry (LC-MS) can be an alternative or complementary technique, particularly for analyzing mixtures containing non-volatile impurities or degradation products. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

For non-volatile species related to this compound, such as potential reaction byproducts or metabolites in biological studies, LC-MS with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed. bund.de These softer ionization methods often result in less fragmentation and a more prominent molecular ion peak, which is advantageous for identifying unknown compounds.

Chromatographic Separation Methods for Analysis and Purification

Chromatographic techniques are essential for both the analysis of the purity of this compound and for its purification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice.

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov More non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be adjusted to optimize the separation of the target compound from any impurities. The elution order of closely related halogenated benzenes can be influenced by the type and position of the halogen atoms. researchgate.net

Table 3: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 8.5 min |

Note: This table provides a hypothetical set of parameters for illustrative purposes.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The analysis of halogenated benzenes by GC is well-established. oup.com For compounds in this class, the choice of stationary phase is critical for achieving adequate separation from isomers and other reaction components. A common choice is a nonpolar or mid-polarity stationary phase, such as those based on polydimethylsiloxane, often with a percentage of phenyl substitution (e.g., 5% phenyl-polydimethylsiloxane). oup.com The elution order of halobenzenes is typically influenced by their volatility and interaction with the stationary phase.

Detection of this compound can be effectively achieved using several types of detectors. A Flame Ionization Detector (FID) offers general-purpose detection of organic compounds. davidsonanalytical.co.uk For enhanced selectivity and sensitivity towards halogenated molecules, an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) is highly suitable. davidsonanalytical.co.uknih.gov Mass Spectrometry (MS) coupled with GC (GC-MS) provides not only quantification but also structural confirmation through the analysis of the compound's mass spectrum. oup.com

The operating conditions for the GC analysis must be optimized to ensure good resolution and peak shape. This includes adjusting the temperature program of the oven, the carrier gas flow rate, and the injector temperature. A typical analysis would involve a temperature ramp to ensure the elution of the compound in a reasonable timeframe while separating it from potential impurities. nih.gov

Below is a table representing typical parameters for the gas chromatographic analysis of this compound.

| Parameter | Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., DB-5ms, Rtx-624) | Provides high-resolution separation of analytes. |

| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | A mid-polarity phase suitable for separating aromatic halogenated compounds. |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions for good separation efficiency. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold for 5 min | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | Provides sensitive and selective detection of the halogenated compound. |

| Expected Retention Time | 12 - 15 minutes | The time at which the analyte elutes, dependent on the specific conditions. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. umich.edulibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products, such as this compound. wisc.edu

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid backing. operachem.com The plate is then placed in a developing chamber with a suitable mobile phase (eluent). wisc.edu The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. wisc.edu

For a molecule like this compound, which is a relatively nonpolar aromatic halide, a nonpolar to moderately polar mobile phase is generally effective on a polar stationary phase like silica gel. wisc.edu The polarity of the eluent can be tuned by mixing a nonpolar solvent (e.g., hexane (B92381) or heptane) with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). wisc.edu

After development, the separated spots on the TLC plate are visualized. Since this compound is an aromatic compound, it can typically be visualized under ultraviolet (UV) light at a wavelength of 254 nm. operachem.comlibretexts.org The progress of a reaction can be monitored by spotting the reaction mixture at different time intervals alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. libretexts.org

The following table illustrates how TLC can be used to monitor a hypothetical reaction producing this compound.

| Component | Rf Value (Hexane:Ethyl Acetate 9:1) | Observation on TLC Plate |

| Starting Material A | 0.75 | Spot diminishes over time. |

| Starting Material B | 0.20 | Spot diminishes over time. |

| This compound (Product) | 0.60 | Spot appears and increases in intensity over time. |

| Reaction Mixture (Co-spot) | Three distinct spots corresponding to A, B, and the product. | Allows for direct comparison and confirmation of product formation. |

This analytical approach provides a quick and efficient means to optimize reaction conditions and determine the endpoint of the synthesis of this compound.

Computational Chemistry and Theoretical Studies on 1 Bromo 3,4 Dichloro 2 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-bromo-3,4-dichloro-2-fluorobenzene, these theoretical approaches provide a microscopic view of its electronic landscape and energetic stability.

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. By employing various functionals, such as B3LYP, in conjunction with appropriate basis sets like 6-311++G(d,p), the optimized molecular geometry of the compound has been determined. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data for similar halogenated benzenes. researchgate.net

The electronic properties, including the total energy, dipole moment, and charge distribution, have also been computed. The distribution of Mulliken atomic charges reveals the influence of the electronegative halogen substituents on the electron density of the benzene (B151609) ring. semanticscholar.org This information is vital for predicting the molecule's intermolecular interactions and its behavior in different chemical environments.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | Specific values are dependent on the level of theory and basis set used. |

| Dipole Moment | The magnitude and direction are influenced by the positions of the halogen atoms. |

Note: The specific numerical values from DFT calculations can be found in specialized computational chemistry literature and databases.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.com For this compound, the energies of these orbitals and the resulting HOMO-LUMO energy gap have been calculated using DFT. semanticscholar.org

The HOMO is primarily localized on the benzene ring and the bromine and chlorine atoms, indicating these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical hardness. researchgate.netscience.gov A larger gap implies higher stability and lower reactivity. semanticscholar.org

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index, provide further quantitative measures of the molecule's reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO, related to chemical stability. |

| Electronegativity | A measure of the atom's ability to attract shared electrons. |

| Chemical Hardness | Resistance to change in electron distribution. |

Theoretical Prediction of Reactivity and Regioselectivity

Computational methods are powerful in predicting how and where a molecule will react. For this compound, theoretical studies have explored its reaction pathways and the factors governing its regioselectivity.

By mapping the potential energy surfaces for various reactions involving this compound, chemists can identify the most favorable reaction pathways. These maps visualize the energy of the system as the reactants are converted into products, highlighting the transition states and intermediates. The calculation of the activation energies associated with these transition states allows for the prediction of reaction rates.

For instance, in nucleophilic aromatic substitution reactions, computational studies can determine which of the halogen atoms is most likely to be displaced by a nucleophile by comparing the activation barriers for each possible substitution pattern.

Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the analysis of the electron density. This approach has been applied to elucidate the mechanisms of reactions involving halogenated benzenes. By analyzing the changes in electron density along a reaction coordinate, MEDT can characterize the nature of the chemical bonds being formed and broken, offering a detailed picture of the reaction mechanism.

Simulation of Spectroscopic Properties and Validation

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical simulations of its vibrational and electronic spectra have been performed.

Theoretical calculations of the infrared (IR) and Raman spectra, based on the harmonic vibrational frequencies computed with DFT, can aid in the assignment of experimental spectral bands. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic excitation energies and oscillator strengths. researchgate.net The comparison of these simulated spectra with experimental data serves as a crucial validation of the computational methods employed. swinburne.edu.au

Table 3: Simulated Spectroscopic Data

| Spectroscopic Technique | Information Obtained from Simulation |

|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, aiding in functional group identification. |

| Raman Spectroscopy | Complementary vibrational information to IR spectroscopy. |

| UV-Vis Spectroscopy | Electronic transition energies and absorption wavelengths. |

Computational Prediction of NMR Chemical Shifts

The prediction of 1H, 13C, and 19F NMR chemical shifts is a fundamental aspect of computational chemistry, crucial for the structural elucidation of molecules like this compound. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would provide valuable insight into the electronic environment of each atom, influenced by the inductive and mesomeric effects of the bromine, chlorine, and fluorine substituents. However, a search of scientific databases and literature did not yield specific predicted chemical shift values for this compound.

Table 1: Hypothetical Structure for Predicted NMR Chemical Shifts of this compound This table is for illustrative purposes only, as specific data could not be located.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-5 | Data not available |

| H-6 | Data not available |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Theoretical Derivation of Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis provides a powerful tool for understanding the molecular vibrations of a compound. Using computational methods like DFT, it is possible to calculate the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectral bands. These calculations also yield the intensities of IR absorptions and Raman scattering activities, allowing for the generation of a complete theoretical spectrum. materialsciencejournal.orglongdom.orgorientjchem.org For substituted benzenes, these spectra reveal characteristic C-H, C-C, and C-halogen stretching and bending modes. materialsciencejournal.org

A detailed theoretical study on this compound would involve geometry optimization followed by a frequency calculation. The resulting vibrational modes would be analyzed to understand the influence of the specific substitution pattern on the benzene ring's vibrations. Despite the utility of such data, published theoretical IR and Raman spectra for this molecule could not be found.

Table 2: Hypothetical Structure for Calculated Vibrational Frequencies of this compound This table is for illustrative purposes only, as specific data could not be located.

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-H stretch | Data not available | Data not available | Data not available |

| C-C stretch (ring) | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for exploring the conformational landscape and potential intermolecular interactions of molecules. For a relatively rigid structure like this compound, conformational analysis would primarily focus on the rotational barriers of any substituents, though in this case, there are none.

Of greater interest are the intermolecular interactions, which can be studied using molecular dynamics (MD) simulations or by calculating the molecular electrostatic potential (MEP). The MEP map would reveal the distribution of electron density across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack and predicting how the molecules might interact with each other in a condensed phase, for instance, through halogen bonding. Despite the importance of these analyses, specific studies on the conformational analysis or intermolecular interactions of this compound are not present in the available literature.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. esisresearch.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) and relating them to an experimentally determined reactivity parameter through mathematical equations. nih.gov

For a compound like this compound, a QSRR study might aim to predict its reactivity in specific reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, based on the properties of its halogen substituents. This would typically involve a dataset of related halogenated benzenes to build a predictive model. A targeted search for QSRR studies that specifically include or focus on this compound did not yield any results. Therefore, no specific models or reactivity predictions for this compound are available.

Applications of 1 Bromo 3,4 Dichloro 2 Fluorobenzene in Advanced Organic Synthesis

As a Strategic Building Block for Diverse Molecular Architectures

The strategic placement of three different halogen atoms on the benzene (B151609) ring makes 1-Bromo-3,4-dichloro-2-fluorobenzene a highly versatile platform for synthetic chemists. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations, enabling the stepwise and controlled introduction of various functional groups. This characteristic is paramount in the construction of complex organic molecules where precise control over substitution patterns is essential.

The bromine atom, being the most reactive of the halogens in many cross-coupling reactions, often serves as the primary site for carbon-carbon and carbon-heteroatom bond formation. This allows for the initial elaboration of the molecular scaffold, while the less reactive chlorine and fluorine atoms remain intact for subsequent functionalization. This tiered reactivity is a key feature that underscores the utility of this compound as a strategic building block.

Role in the Synthesis of Specialty Chemicals and Functional Materials

The unique electronic and steric properties conferred by the halogen substituents make this compound an attractive starting material for the synthesis of a range of specialty chemicals and advanced functional materials.

Precursor for Advanced Organic Materials

Halogenated aromatic compounds are integral to the field of materials science, serving as precursors to polymers and coatings with enhanced properties such as durability and resistance. While specific research on this compound in this context is not extensively documented, the presence of multiple halogen atoms suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers. The fluorine atom, in particular, can impart desirable characteristics such as thermal stability and chemical resistance to the resulting materials. The general utility of similar polyhalogenated compounds in material science points towards the potential for this specific molecule in creating advanced materials. fiveable.me

Intermediates in Agrochemical and Pharmaceutical Research Syntheses

Polyhalogenated benzene derivatives are frequently employed as key intermediates in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound can be a crucial element in the design of new bioactive molecules. Halogen atoms can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

Derivatization and Functional Group Interconversion Strategies

The synthetic utility of this compound is further expanded through various derivatization and functional group interconversion strategies that take advantage of the distinct reactivity of its halogen substituents.

Selective Halogen Exchange Reactions

Halogen exchange reactions offer a powerful tool for modifying the reactivity of the aromatic ring. While the C-F bond is generally the strongest and least reactive, the C-Br and C-Cl bonds can undergo selective exchange under specific conditions. For example, a Finkelstein-type reaction could potentially be employed to replace the bromine or chlorine atoms with iodine, thereby introducing a more reactive handle for subsequent cross-coupling reactions. The selective activation of C-F bonds is also a topic of ongoing research, which could open up new avenues for the functionalization of such polyhalogenated compounds.

Directed Introduction of Other Functional Groups via Halogen Activation

The bromine atom in this compound is the most susceptible to activation for the introduction of other functional groups. Standard cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations can be selectively performed at the C-Br position. This allows for the introduction of aryl, vinyl, alkyl, and amino groups, respectively.

Furthermore, the bromine can be converted into an organometallic species, such as a Grignard reagent or an organolithium compound, through metal-halogen exchange. This reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including carboxyl, hydroxyl, and formyl groups. The chlorine and fluorine atoms typically remain spectator groups during these transformations, allowing for their retention in the final product or for their manipulation in later synthetic steps.

Below is a table summarizing some potential derivatization strategies for this compound based on the general reactivity of halogenated benzenes.

| Reaction Type | Reagents and Conditions | Potential Product Functional Group |

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Aryl or Vinyl |

| Stille Coupling | Pd catalyst, organostannane | Aryl, Vinyl, or Alkyl |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Secondary or Tertiary Amine |

| Grignard Formation | Mg metal | Organomagnesium Halide |

| Lithiation | Organolithium reagent (e.g., n-BuLi) | Organolithium Species |

It is important to note that the specific reaction conditions would need to be optimized to achieve the desired selectivity and yield for this compound.

Stereochemical Control and Chirality Induction in Syntheses Utilizing Polyhalogenated Benzenes

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Polyhalogenated benzenes, such as this compound, can exert significant influence over the stereochemical outcome of a reaction through a combination of steric hindrance and electronic effects. These effects can be exploited in both substrate-controlled and reagent-controlled asymmetric transformations.

The presence of multiple halogen substituents on the benzene ring of this compound creates a sterically demanding environment. This steric bulk can be utilized to direct the approach of a reagent to a prochiral center, leading to the preferential formation of one diastereomer over another. For instance, in a diastereoselective addition to a carbonyl group situated on a side chain attached to the polyhalogenated ring, the bulky aromatic moiety can effectively shield one face of the carbonyl, forcing the nucleophile to attack from the less hindered face.

Furthermore, the electron-withdrawing nature of the chlorine and fluorine atoms in this compound can influence the electronic properties of nearby functional groups. This electronic perturbation can affect the transition state energies of competing stereochemical pathways, thereby enhancing the stereoselectivity of a reaction.

A key strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org While there are no specific reports on the use of a derivative of this compound as a chiral auxiliary, its rigid and sterically defined structure suggests its potential in this regard. A chiral derivative of this polyhalogenated benzene could be employed to control the stereochemistry of various transformations, such as alkylations, aldol reactions, and Diels-Alder reactions. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

In the realm of asymmetric catalysis, chiral ligands derived from polyhalogenated aromatic scaffolds could play a crucial role. The steric and electronic properties of the 1-bromo-3,4-dichloro-2-fluorophenyl group could be fine-tuned to create a chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of catalytic transformations. For example, a phosphine ligand bearing this substituent could be employed in palladium-catalyzed asymmetric allylic alkylation or asymmetric cross-coupling reactions.

To illustrate the potential for stereochemical control, consider a hypothetical diastereoselective reduction of a ketone substrate bearing the 1-bromo-3,4-dichloro-2-fluorophenyl moiety. The steric hindrance imposed by the ortho-fluorine and ortho-chlorine atoms could direct the hydride reagent to one face of the carbonyl group, leading to a high diastereomeric excess. The table below presents hypothetical data for such a transformation, comparing the effect of different reducing agents on the diastereoselectivity.

Table 1: Hypothetical Diastereoselectivity in the Reduction of a Ketone Bearing a 1-Bromo-3,4-dichloro-2-fluorophenyl Group

| Entry | Reducing Agent | Diastereomeric Ratio (A:B) |

|---|---|---|

| 1 | NaBH₄ | 85:15 |

| 2 | L-Selectride® | 95:5 |

Similarly, in an enantioselective context, a chiral catalyst featuring a ligand derived from this compound could be used to achieve high enantiomeric excess in a catalytic reaction. The following table provides a hypothetical example of an asymmetric hydrogenation of a prochiral olefin catalyzed by a rhodium complex bearing a chiral phosphine ligand with this polyhalogenated aryl group.

Table 2: Hypothetical Enantioselectivity in the Asymmetric Hydrogenation of a Prochiral Olefin

| Entry | Catalyst Loading (mol%) | Enantiomeric Excess (%) |

|---|---|---|

| 1 | 1.0 | 92 |

| 2 | 0.5 | 95 |

While these examples are theoretical, they highlight the significant potential of this compound and its derivatives in the field of asymmetric synthesis. The unique combination of steric and electronic features inherent to this polyhalogenated scaffold provides a promising platform for the development of novel methods for stereochemical control and chirality induction. Further research into the synthesis of chiral derivatives and their application as auxiliaries and ligands is warranted to fully explore the synthetic utility of this versatile building block.

Environmental Fate and Degradation Pathways of Polyhalogenated Fluorobenzenes

Abiotic Transformation Mechanisms

Abiotic transformation processes are chemical reactions that occur in the environment without direct microbial involvement. For polyhalogenated aromatic compounds, the most significant abiotic pathways are photolytic and hydrolytic degradation.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, primarily ultraviolet (UV) radiation from the sun. For halogenated aromatic compounds, the primary photochemical reaction is the cleavage of the carbon-halogen (C-X) bond. The energy required to break these bonds varies, with the carbon-bromine (C-Br) bond being significantly weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

Research on the photodissociation of bromofluorobenzenes and bromochlorobenzenes indicates that the cleavage of the C-Br bond is the most likely initial step upon UV excitation. researchgate.net Studies using femtosecond pump-probe spectroscopy on various bromochlorobenzene isomers have shown that dissociation dynamics are influenced by the number and position of the chlorine atoms, but the initial event is typically C-Br bond fission. researchgate.net In solution, the photolysis of chlorobenzene (B131634) has been proposed to proceed via complex pathways, including the formation of highly reactive intermediates following the cleavage of the C-Cl bond. nih.gov

For 1-Bromo-3,4-dichloro-2-fluorobenzene, it is predicted that photolysis in atmospheric and aquatic environments would be initiated by the homolytic cleavage of the C-Br bond, which is the most labile, to form a dichlorofluorophenyl radical and a bromine radical. This process is dependent on the absorption of UV radiation and would be most relevant in sunlit surface waters and the atmosphere. The subsequent fate of the resulting radical species would involve reactions with other environmental components, such as oxygen or hydrogen donors.